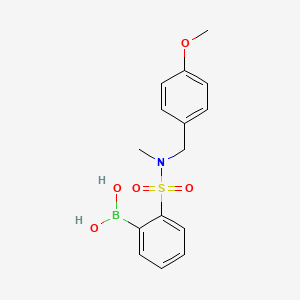

2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid

Übersicht

Beschreibung

2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid typically involves the following steps:

Formation of the Boronic Acid Intermediate: The phenylboronic acid can be synthesized through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the boronic acid intermediate with 4-methoxybenzylamine and methylsulfonyl chloride under basic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.

Reduction: The sulfonamide group can be reduced under specific conditions to yield the corresponding amine.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of aryl halides.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1. Drug Delivery Systems

- Boronic acids like 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid can be utilized in the development of smart drug delivery systems that respond to physiological conditions such as pH and glucose levels. For instance, studies have demonstrated that conjugates of boronic acids with polysaccharides can enhance the delivery of insulin in response to blood glucose levels, thereby providing a controlled release mechanism for diabetic patients .

2. Cancer Therapy

- The compound has been investigated for its potential in targeted cancer therapies. Its ability to recognize specific carbohydrate structures on cancer cells allows it to be integrated into drug delivery systems that selectively target tumors. Research has shown that nanoparticles decorated with phenylboronic acid derivatives can improve cellular uptake in tumor cells, enhancing the efficacy of chemotherapeutic agents .

3. Diagnostic Applications

- Due to its ability to bind selectively with biomolecules, this compound can be employed in diagnostic assays for glucose monitoring and cancer detection. The reversible binding properties of boronic acids enable the development of sensors that can detect changes in glucose levels or identify specific cancer biomarkers .

Material Science Applications

1. Polymer Chemistry

- In polymer science, boronic acids are often used to create pH-sensitive hydrogels that can release drugs in a controlled manner. The incorporation of this compound into polymer matrices has been shown to enhance the mucoadhesive properties of drug delivery systems, allowing for prolonged retention at the site of administration .

2. Synthesis of Functional Materials

- The compound can also serve as a building block for synthesizing functional materials with specific properties, such as conductivity or enhanced mechanical strength. This is particularly relevant in the development of electronic devices and sensors where tailored material properties are essential .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The sulfonamide group may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic acid: Lacks the sulfonamide group, making it less versatile in certain applications.

4-Methoxyphenylboronic acid: Similar structure but lacks the sulfonamide group, limiting its potential as an enzyme inhibitor.

N-Methylsulfamoylphenylboronic acid: Similar but lacks the 4-methoxybenzyl group, which may affect its binding properties.

Uniqueness: 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid is unique due to the combination of the boronic acid, sulfonamide, and 4-methoxybenzyl groups. This combination provides a versatile scaffold for various applications in organic synthesis, medicinal chemistry, and material science.

Biologische Aktivität

The compound 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid (CAS Number: 1218790-60-3) is a member of the phenylboronic acid family, which has been studied for its diverse biological activities, particularly in cancer therapy and drug delivery systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and potential applications in medicine.

Molecular Formula: C15H18BNO5S

Molecular Weight: 335.19 g/mol

Structure: The compound features a boronic acid group, which is pivotal in its biological interactions, particularly with diols and other biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C15H18BNO5S |

| Molecular Weight | 335.19 g/mol |

| CAS Number | 1218790-60-3 |

| Purity | Minimum 95% |

Anticancer Activity

Research has indicated that phenylboronic acids exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating the antiproliferative potential of phenylboronic acid derivatives found that modifications at the 2-position of the phenylboronic acid significantly influenced biological activity. The compound demonstrated strong inhibition of cell proliferation in several cancer models, including ovarian and breast cancer cell lines.

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to apoptosis. This was evidenced by increased caspase-3 activity and morphological changes indicative of mitotic catastrophe .

- Apoptosis Induction : The activation of apoptotic pathways was confirmed through flow cytometry and western blot analyses, indicating that compounds like this compound can trigger programmed cell death in malignant cells .

- Structure-Activity Relationship (SAR) : Research highlighted a clear SAR, where specific structural modifications enhanced biological activity. For instance, the introduction of different substituents at the phenyl ring significantly affected the potency against various cancer types .

In Vivo Studies

In vivo studies using animal models demonstrated that boronic acid derivatives could effectively target tumors, enhancing drug delivery through specific interactions with tumor-associated biomarkers. These studies suggest that the compound may improve therapeutic outcomes when used as part of a combination therapy regimen.

Table 2: Summary of Biological Activities

Case Study 1: Ovarian Cancer Treatment

A study conducted on A2780 ovarian cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism involved caspase-3 mediated apoptosis and cell cycle arrest at the G2/M phase, confirming its potential as an anticancer agent.

Case Study 2: Drug Delivery Systems

In a separate investigation, chitosan nanoparticles modified with phenylboronic acid were evaluated for their efficiency in delivering chemotherapeutic agents to tumor sites. The results indicated improved cellular uptake and prolonged retention time within tumor tissues, suggesting that this compound can enhance the efficacy of existing drugs through targeted delivery mechanisms .

Eigenschaften

IUPAC Name |

[2-[(4-methoxyphenyl)methyl-methylsulfamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO5S/c1-17(11-12-7-9-13(22-2)10-8-12)23(20,21)15-6-4-3-5-14(15)16(18)19/h3-10,18-19H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOGLIMEOYXBIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)N(C)CC2=CC=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681608 | |

| Record name | (2-{[(4-Methoxyphenyl)methyl](methyl)sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-60-3 | |

| Record name | B-[2-[[[(4-Methoxyphenyl)methyl]methylamino]sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-{[(4-Methoxyphenyl)methyl](methyl)sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.